molecular formula C12H14O4 B13571682 Methyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate

Methyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate

Cat. No.: B13571682
M. Wt: 222.24 g/mol
InChI Key: YWPOOZJILNKOFQ-UHFFFAOYSA-N
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Description

Methyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate is an organic compound with a complex structure that includes a methoxy group, a methyl group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate typically involves the esterification of 3-(2-methoxy-5-methylphenyl)-3-oxopropanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The methoxy and methyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines (NH₂R) are employed in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Methyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development due to its unique structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate exerts its effects involves interactions with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid, which can then participate in further biochemical reactions. The methoxy and methyl groups can influence the compound’s reactivity and interactions with enzymes and other proteins.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(2-methoxyphenyl)-3-oxopropanoate
  • Methyl 3-(2-methylphenyl)-3-oxopropanoate
  • Methyl 3-(2-methoxy-5-ethylphenyl)-3-oxopropanoate

Properties

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

methyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate

InChI

InChI=1S/C12H14O4/c1-8-4-5-11(15-2)9(6-8)10(13)7-12(14)16-3/h4-6H,7H2,1-3H3

InChI Key

YWPOOZJILNKOFQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)C(=O)CC(=O)OC

Origin of Product

United States

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